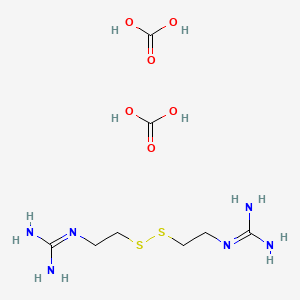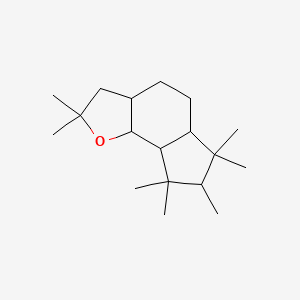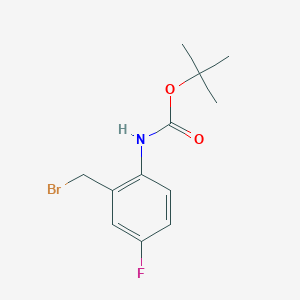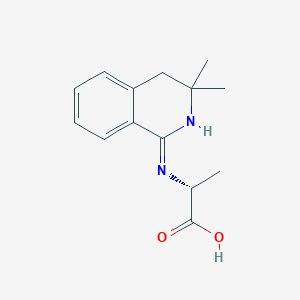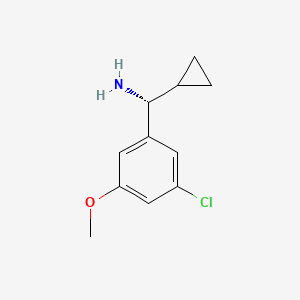![molecular formula C6H10O2 B12843552 1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
1-Bicyclo[1.1.1]pentanylmethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bicyclo[1.1.1]pentanylmethanediol is a unique organic compound characterized by its bicyclic structure, which consists of a central carbon atom bonded to three other carbon atoms forming a triangular prism-like shape. This compound is notable for its rigidity and high strain energy, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bicyclo[1.1.1]pentanylmethanediol can be synthesized through several methods. One common approach involves the reaction of bicyclo[1.1.1]pentane with formaldehyde under basic conditions to form the diol. The reaction typically proceeds as follows:
Starting Material: Bicyclo[1.1.1]pentane
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bicyclo[1.1.1]pentanylmethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Chlorides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo[1.1.1]pentanylmethanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules due to its rigid structure.
Biology: Investigated for its potential as a scaffold in drug design, providing a stable framework for bioactive compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Bicyclo[1.1.1]pentanylmethanediol in biological systems involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-Bicyclo[1.1.1]pentanylmethanediol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent hydrocarbon, which lacks the hydroxyl groups.
Bicyclo[1.1.1]pentylmethanol: A related compound with a single hydroxyl group.
Cubane: Another highly strained bicyclic compound with a cubic structure.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its utility in various applications.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-bicyclo[1.1.1]pentanylmethanediol |
InChI |
InChI=1S/C6H10O2/c7-5(8)6-1-4(2-6)3-6/h4-5,7-8H,1-3H2 |
InChI-Schlüssel |
LCBZXOFVJOROCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
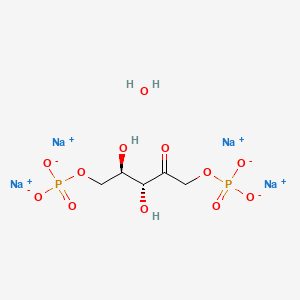

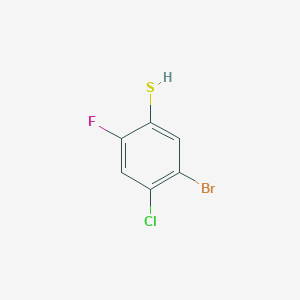
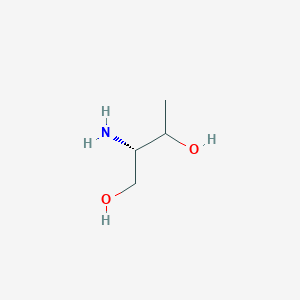
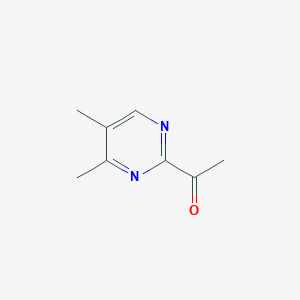
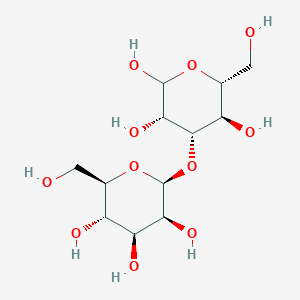
![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
